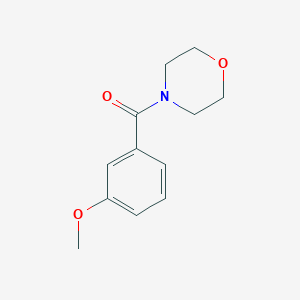
4-butoxy-N'-hydroxybenzenecarboximidamide
Übersicht
Beschreibung
4-butoxy-N'-hydroxybenzenecarboximidamide is a chemical compound that has been widely used in scientific research. It is also known as PHB or N-hydroxy-4-(n-butylcarbamoyl)benzimidamide. This compound has been found to have various biological activities, making it a useful tool in many research fields.
Wirkmechanismus
The mechanism of action of 4-butoxy-N'-hydroxybenzenecarboximidamide involves the inhibition of enzymes that are involved in various biological processes. It has been found to inhibit histone deacetylases (HDACs), which are enzymes that regulate gene expression. This inhibition leads to the activation of tumor suppressor genes and the induction of cell death in cancer cells. It also inhibits the activity of reactive oxygen species, which reduces oxidative stress and neuronal damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-butoxy-N'-hydroxybenzenecarboximidamide are diverse. It has been found to induce apoptosis in cancer cells, reduce oxidative stress, and protect neurons from damage. It also has anti-inflammatory effects by inhibiting the activity of immune cells. In addition, it has been found to modulate the immune response by regulating cytokine production.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-butoxy-N'-hydroxybenzenecarboximidamide in lab experiments is its versatility. It has been found to have various biological activities, making it useful in many research fields. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that it may have off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are many future directions for research on 4-butoxy-N'-hydroxybenzenecarboximidamide. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. It may also have applications in immunotherapy by modulating the immune response. Further research is needed to fully understand the mechanism of action and potential side effects of this compound. Additionally, the development of more potent and selective analogs of this compound may lead to new therapeutic options.
Conclusion:
In conclusion, 4-butoxy-N'-hydroxybenzenecarboximidamide is a versatile compound that has been widely used in scientific research. It has various biological activities, making it useful in many research fields. Its mechanism of action involves the inhibition of enzymes that are involved in various biological processes. It has been found to have anti-tumor activity, neuroprotective effects, and anti-inflammatory effects. While it has advantages in lab experiments, such as its versatility and ease of synthesis, it may also have off-target effects. Future research directions include exploring its potential as a therapeutic agent and developing more potent and selective analogs.
Wissenschaftliche Forschungsanwendungen
4-butoxy-N'-hydroxybenzenecarboximidamide has been used in various scientific research fields, such as cancer research, neuroscience, and immunology. It has been found to have anti-tumor activity by inducing cell death in cancer cells. It also has neuroprotective effects by reducing neuronal damage caused by oxidative stress. In immunology, it has been used to study the role of reactive oxygen species in immune cell activation.
Eigenschaften
IUPAC Name |
4-butoxy-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-3-8-15-10-6-4-9(5-7-10)11(12)13-14/h4-7,14H,2-3,8H2,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZWETLFKWJPDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=N\O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-(3-iodo-4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3877013.png)

![1-(9H-carbazol-9-yl)-3-[(2,4-dimethylphenyl)amino]-2-propanol](/img/structure/B3877029.png)
![3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde N-phenylsemicarbazone](/img/structure/B3877034.png)
![N'-{4-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzylidene}nicotinohydrazide](/img/structure/B3877039.png)


![5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3877059.png)
![1-[3-(4-morpholinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B3877067.png)
![N-[3-(acetylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B3877074.png)



![8-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3877102.png)